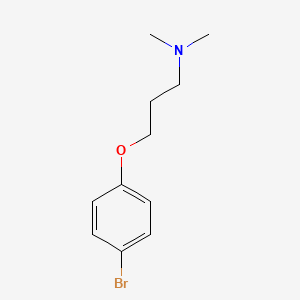
(2-Chloro-acetylamino)-acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-acetylamino)-acetic acid methyl ester (CAME) is a chemical compound that has a wide range of applications in the fields of science and medicine. CAME is a derivative of acetic acid and has been used in various research studies in the past. It is a colorless, odorless, and non-volatile compound that is soluble in water and organic solvents. CAME is a versatile compound that has been used in a variety of synthetic reactions, as well as in the field of biochemistry and physiology. Additionally, we will discuss the advantages and limitations of using CAME for lab experiments, as well as potential future directions for research.
Scientific Research Applications
Synthesis of Derivatives : This compound is used in the synthesis of various chemical derivatives. For instance, it's involved in the creation of 3,3-dimethylazetidine-2-carboxylic acid and its derivatives, which are significant in the development of non-proteinogenic amino acids (Kimpe, Boeykens, & Tourwé, 1998).
Organic Reactions : It plays a role in bimolecular oxidative amidation of phenols (Chau & Ciufolini, 2014), and in the oxidation of 2-chloro aldehyde acetals to 2-chloro acid esters (Boni, Ghelfi, Pagnoni, & Pinetti, 1994).
Cytotoxic and Antibacterial Studies : Novel compounds synthesized using this chemical have shown promising cytotoxic and antibacterial properties, making them potential candidates for anticancer and antibacterial drugs (El Rayes et al., 2022).
Spectroscopic and Molecular Docking Investigations : Studies have also focused on the spectroscopic characterization and molecular docking potential of derivatives, indicating its relevance in drug design and discovery (Rahuman, Muthu, Raajaraman, & Raja, 2020).
Conformational Analysis in Chemistry : The compound is used in the conformational analysis of methyl esters of α-acetylamino acids, crucial for understanding molecular interactions and stability (Popov, Lipkind, Pletnev, & Arkhipova, 1971).
Phytotoxic Action : Its derivatives have been studied for their phytotoxic action, offering insights into plant biology and potentially aiding in agricultural sciences (Baruffini & Borgna, 1978).
Biochemical Studies : In biochemical research, its derivatives have been used to study the inhibition of photosystem II in isolated spinach chloroplasts, contributing to our understanding of plant biochemistry (Swader & Jacobson, 1972).
Residue and Risk Assessments in Agriculture : The compound and its derivatives have been subject to studies assessing their residues and dietary risks in agricultural products like corn and soybeans, highlighting its importance in food safety and environmental science (Zheng, Liu, & Hu, 2020).
Mechanism of Action
Target of Action
Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for acyl chlorides or amines .
Mode of Action
Methyl 2-(2-chloroacetamido)acetate, being an acyl chloride derivative, is highly reactive. It can undergo nucleophilic addition / elimination reactions with amines . The reaction involves a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom in the amine. This is followed by the removal of a chloride ion and a hydrogen ion from the nitrogen .
Biochemical Pathways
Given its reactivity with amines, it may be involved in modifying proteins or enzymes that contain amine groups, potentially altering their function and affecting downstream biochemical pathways .
Result of Action
Given its potential to react with amines, it may modify the structure and function of proteins or enzymes, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of Methyl 2-(2-chloroacetamido)acetate can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can react with it. For instance, in acidic or basic environments, the compound may undergo additional reactions that could affect its stability and activity .
Properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO3/c1-10-5(9)3-7-4(8)2-6/h2-3H2,1H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYYBUGNYDVXCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368406 |
Source


|
| Record name | Methyl N-(chloroacetyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76969-81-8 |
Source


|
| Record name | Methyl N-(chloroacetyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(2-chloroacetamido)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Bromophenyl)thio]acetamide](/img/structure/B1271723.png)
![2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol](/img/structure/B1271724.png)
![2-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide](/img/structure/B1271727.png)








